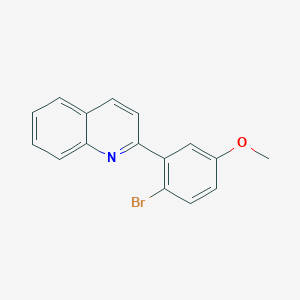

2-(2-Bromo-5-methoxyphenyl)quinoline

Description

2-(2-Bromo-5-methoxyphenyl)quinoline is a chemical compound with a quinoline backbone substituted with a bromo and methoxy group on the phenyl ring

Properties

Molecular Formula |

C16H12BrNO |

|---|---|

Molecular Weight |

314.18 g/mol |

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)quinoline |

InChI |

InChI=1S/C16H12BrNO/c1-19-12-7-8-14(17)13(10-12)16-9-6-11-4-2-3-5-15(11)18-16/h2-10H,1H3 |

InChI Key |

QGTKAXLVUTYSIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)quinoline typically involves the bromination of 2-methoxyphenylquinoline. One common method includes the use of bromine under the catalysis of iron powder . The reaction conditions often involve refluxing the reactants in a suitable solvent such as acetic acid or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position of the phenyl ring serves as a primary site for nucleophilic substitution. This reactivity is exploited in medicinal chemistry to introduce amines or other nucleophiles:

-

Reaction with Amines :

Treatment with primary/secondary amines (e.g., 1-methylpiperidin-4-amine) under microwave conditions in isopropanol with trifluoroacetic acid (TFA) yields substituted derivatives. For example:

Product : 4-(1-Methylpiperidin-4-yl)-2-(5-methoxy-2-bromophenyl)quinoline

Conditions : 160°C, 30 min, microwave irradiation . -

Catalytic Coupling :

Copper catalysts (e.g., dendritic Cu powder) enable coupling with active methylene compounds (e.g., malonamides) via Knoevenagel condensation and C–N bond formation, producing 3-substituted 2-quinolones .

Cyclization Reactions

The quinoline core participates in cyclization to form polycyclic structures:

-

Radical Tandem Cyclization :

AgNO₃/K₂S₂O₈-mediated reactions with cinnamic acid derivatives generate 3-acyl-4-aryl-2-quinolones. This proceeds via acyl radical formation, cyclization, and aromatization (83% yield) . -

Intramolecular Annulation :

Demethylation of 4-chloroquinoline intermediates with HBr followed by KO-Bu treatment yields benzofuro[3,2-c]quinolines (up to 98% yield) .

Functionalization of the Methoxy Group

The methoxy group at the 5-position undergoes demethylation under acidic conditions:

-

Demethylation with HBr :

Heating with 48% HBr replaces the methoxy group with a hydroxyl group, critical for subsequent cyclization steps .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-couplings:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic Acids | Biaryl-Substituted Quinolines | 72–89% |

| Ullmann-Type Coupling | Cu(I)/D-glucose | Sodium Azide | Azidoquinolines | 65% |

Radical Bromination and Halogen Exchange

The bromine substituent can participate in halogen-exchange reactions:

-

Iodine-Mediated Desulfurization :

Radical processes with iodine convert 1,5-benzothiazepines to quinolines via desulfurization (70–85% yield) .

Biological Activity-Driven Modifications

Derivatives of this compound show promise as EZH2 inhibitors:

-

Key Modification : Introducing 1-methyl-1,4-diazepane at the 2-position enhances inhibitory activity (IC₅₀ = 1.2 μM against EZH2) .

-

Structure-Activity Relationship (SAR) :

Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 2-(2-Bromo-5-methoxyphenyl)quinoline typically involves multi-step organic reactions that yield high purity and yield. The presence of the bromine atom allows for nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitutions, enhancing the compound's versatility for further modifications.

Comparative Analysis with Related Compounds

A comparative analysis reveals that several quinoline derivatives share structural similarities with 2-(2-Bromo-5-methoxyphenyl)quinoline. Below is a summary table highlighting notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxyquinoline | Quinoline backbone with a methoxy group | Exhibits broad-spectrum antibacterial activity |

| 8-Bromo-6-methoxyquinoline | Bromine at position 8 with a methoxy group | Known for selective cytotoxicity against cancer cells |

| 4-Bromo-7-methoxyquinoline | Bromine at position 4 with a methoxy group | Demonstrates potent inhibition of topoisomerase II |

| 3-Methyl-6-bromoquinoline | Methyl group at position 3 with bromine | Potential use in anti-parasitic drug development |

These compounds illustrate how structural modifications can enhance biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities associated with quinoline derivatives:

- A study demonstrated that arylated benzo[h]quinolines exhibit significant anticancer activity through apoptosis induction and modulation of oxidative stress pathways .

- Another research effort focused on developing quinolinone derivatives as potent inhibitors against various cancer cell lines, highlighting their potential as effective therapeutic agents .

- Investigations into the structure-activity relationships of quinoline analogues have shown promising results in enhancing their efficacy as anticancer agents through targeted modifications .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-methoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(2-Bromo-5-methoxyphenyl)quinoline is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The structure of 2-(2-Bromo-5-methoxyphenyl)quinoline features a quinoline core substituted with a bromine atom and a methoxy group. This configuration not only enhances its reactivity but also contributes to its biological profile. The presence of the bromine atom allows for nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution, making it versatile for further chemical modifications.

Biological Activity Overview

Research indicates that quinoline derivatives, including 2-(2-Bromo-5-methoxyphenyl)quinoline, exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of key enzymes involved in cancer progression, such as Enhancer of Zeste Homologue 2 (EZH2). This enzyme plays a significant role in gene silencing and is implicated in various cancers.

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects. While specific data on 2-(2-Bromo-5-methoxyphenyl)quinoline is limited, its structural relatives have demonstrated efficacy against various pathogens .

Anticancer Studies

In recent studies, compounds structurally related to 2-(2-Bromo-5-methoxyphenyl)quinoline have been evaluated for their anticancer properties. For instance, a series of quinoline derivatives were tested against multiple cancer cell lines, revealing significant antiproliferative effects. One study highlighted that certain quinoline-2-carboxamides exhibited IC50 values in the low nanomolar range against cancer cell lines such as HeLa and MCF-7, indicating strong potential for therapeutic applications .

Antimicrobial Activity

Another aspect of research focused on the antimicrobial activity of quinoline derivatives. A study assessing various substituted quinolines found that some exhibited superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like Gentamicin. This suggests that 2-(2-Bromo-5-methoxyphenyl)quinoline may also possess similar antimicrobial properties .

Comparative Analysis with Related Compounds

To better understand the significance of 2-(2-Bromo-5-methoxyphenyl)quinoline, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxyquinoline | Quinoline backbone with a methoxy group | Exhibits broad-spectrum antibacterial activity |

| 8-Bromo-6-methoxyquinoline | Bromine at position 8 with a methoxy group | Selective cytotoxicity against cancer cells |

| 4-Bromo-7-methoxyquinoline | Bromine at position 4 with a methoxy group | Potent inhibition of topoisomerase II |

| 3-Methyl-6-bromoquinoline | Methyl group at position 3 with bromine | Potential use in anti-parasitic drug development |

This table illustrates how structural modifications can influence biological activity, highlighting the potential pathways for further research on 2-(2-Bromo-5-methoxyphenyl)quinoline.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Bromo-5-methoxyphenyl)quinoline?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , where brominated quinoline derivatives react with arylboronic acids under palladium catalysis. For example, bromo-quinoline intermediates (e.g., 2-bromoquinoline) can couple with 2-bromo-5-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base like Na₂CO₃ in a solvent mixture (e.g., toluene/ethanol) . Alternative routes include nucleophilic substitution on pre-functionalized quinoline scaffolds using brominated aryl halides.

Q. Which spectroscopic techniques are critical for characterizing 2-(2-Bromo-5-methoxyphenyl)quinoline?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and bromo groups) and quinoline backbone integrity. For instance, methoxy protons typically appear as singlets at ~3.8–4.0 ppm .

- IR Spectroscopy : Key peaks include C-Br stretches (~550–650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and crystal packing, particularly for validating regioselectivity in cross-coupling reactions .

Q. How can researchers optimize reaction yields for brominated quinoline derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) and ligands (e.g., PPh₃, XPhos) to enhance coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) often improve solubility, while toluene/water mixtures reduce side reactions .

- Temperature Control : Reactions at 80–100°C balance kinetic efficiency and thermal decomposition risks .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of brominated quinolines?

- Methodological Answer : Contradictions (e.g., variable regioselectivity in cross-couplings) can be addressed via:

- Kinetic Isotope Effects (KIE) : To determine rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- DFT Calculations : Modeling transition states to predict preferential reaction pathways. For example, steric hindrance from methoxy groups may disfavor certain intermediates .

- In-situ Monitoring : Techniques like HPLC-MS track intermediate formation under varying conditions .

Q. What advanced purification strategies are recommended for isolating 2-(2-Bromo-5-methoxyphenyl)quinoline from complex mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate brominated byproducts.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences.

- HPLC-Prep : Reverse-phase C18 columns resolve structurally similar impurities, particularly in derivatives with electron-withdrawing groups .

Q. How can computational tools predict the biological activity of 2-(2-Bromo-5-methoxyphenyl)quinoline derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. methoxy positions) with activity trends (e.g., kinase inhibition).

- Molecular Docking : Simulate binding interactions with target proteins (e.g., quinoline-based inhibitors in Alzheimer’s disease models ).

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier penetration) for drug design .

Q. What strategies mitigate challenges in crystallizing brominated quinolines for structural studies?

- Methodological Answer :

- Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize crystal lattices.

- Temperature Ramping : Gradual cooling from saturated solutions promotes ordered crystal growth.

- SHELX Refinement : Use twin refinement and restraints for disordered bromine atoms in X-ray datasets .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for brominated quinolines?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign protons unambiguously. For example, NOE correlations differentiate ortho vs. para methoxy groups .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track chemical environments in complex spectra.

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline ).

Q. What experimental designs validate the stability of 2-(2-Bromo-5-methoxyphenyl)quinoline under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring decomposition via TLC or LC-MS.

- pH Stability Tests : Assess solubility and degradation in buffered solutions (pH 1–12) to identify optimal storage conditions .

- Radical Scavengers : Add antioxidants (e.g., BHT) to suppress bromine-mediated oxidative side reactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.